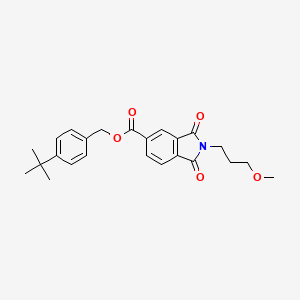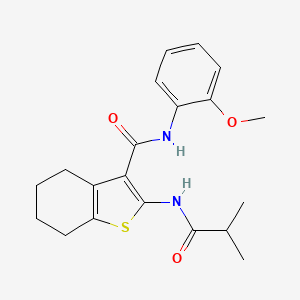![molecular formula C15H16N4O2S B4714691 N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4714691.png)
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide
概要
説明
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves a multi-step process. One common synthetic route starts with the preparation of the key intermediate, 5-oxo-1-phenylpyrrolidin-3-yl, which is then reacted with appropriate reagents to form the thiadiazole ring. The final step involves the amidation of the thiadiazole intermediate with propanamide.
-
Step 1: Synthesis of 5-oxo-1-phenylpyrrolidin-3-yl
- Starting material: Phenylacetic acid
- Reagents: Acetic anhydride, sodium acetate
- Conditions: Reflux in acetic anhydride
-
Step 2: Formation of Thiadiazole Ring
- Intermediate: 5-oxo-1-phenylpyrrolidin-3-yl
- Reagents: Thiosemicarbazide, phosphorus oxychloride
- Conditions: Reflux in ethanol
-
Step 3: Amidation
- Intermediate: 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazole
- Reagents: Propanamide, coupling agents (e.g., EDC, HOBt)
- Conditions: Room temperature, in the presence of a base (e.g., triethylamine)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiadiazole derivatives
Substitution: Halogenated or nitrated phenyl derivatives
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Medicine
Anti-inflammatory: The compound exhibits anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Anticancer: Preliminary research suggests its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, its anti-inflammatory action may involve the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
類似化合物との比較
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]pentanamide
- N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide
These compounds share similar structural features but differ in the heterocyclic ring (thiadiazole vs. oxadiazole) and the substituents attached to the ring. The unique properties of this compound, such as its specific biological activities and chemical reactivity, distinguish it from these related compounds.
特性
IUPAC Name |
N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-12(20)16-15-18-17-14(22-15)10-8-13(21)19(9-10)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYGCZOTTJEINC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)-1,3,4-THIADIAZOL-2-YL]-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]AMINE](/img/structure/B4714615.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B4714627.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4714630.png)
![2-[4-chloro-2-methyl-5-(1-pyrrolidinylsulfonyl)phenoxy]-N-cyclohexylacetamide](/img/structure/B4714636.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-thienylmethyl)-2-furamide](/img/structure/B4714641.png)
![(2E)-3-[5-(2-bromo-4-methylphenyl)furan-2-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B4714654.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4714658.png)
![7-hydroxy-N'-[1-(4-isobutylphenyl)ethylidene]-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B4714660.png)
![(5Z)-5-[[4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4714664.png)
![N-(3-chlorophenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4714667.png)
![4-({2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4714675.png)
![1-benzyl-3,5-bis[(E)-phenylmethylidene]tetrahydro-4(1H)-pyridinone](/img/structure/B4714677.png)

